molecular formula C10H6FKN2S B3124245 Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate CAS No. 317377-31-4

Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate

Cat. No.: B3124245
CAS No.: 317377-31-4
M. Wt: 244.33 g/mol
InChI Key: JXARQCHMPMZULM-UHFFFAOYSA-M
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Description

Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate is a potassium salt derivative of a pyrimidine scaffold substituted with a 4-fluorophenyl group and a thiolate moiety. The 4-fluorophenyl group is a common pharmacophore in drug design due to its metabolic stability and electronic effects, while the thiolate group enhances reactivity and solubility, making such compounds candidates for further functionalization or biological activity studies .

Properties

IUPAC Name

potassium;4-(4-fluorophenyl)pyrimidine-2-thiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2S.K/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9;/h1-6H,(H,12,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXARQCHMPMZULM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)[S-])F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FKN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate typically involves the reaction of 4-(4-fluorophenyl)-2-pyrimidinethiol with a potassium base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiolate group. Common bases used include potassium hydroxide or potassium tert-butoxide. The reaction is usually performed in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate can undergo various chemical reactions, including:

    Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly under basic conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted pyrimidines.

    Coupling Reactions: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate involves its interaction with various molecular targets. The thiolate group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The fluorophenyl group may enhance the compound’s binding affinity to specific targets through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogen-Substituted Analogs

Compound Halogen Substituent Crystal System Molecular Conformation Reference
4 Cl Triclinic $ P\overline{1} $ Planar with perpendicular fluorophenyl group
5 F Triclinic $ P\overline{1} $ Similar to 4 but adjusted packing

Table 2: Antioxidant Activity Comparison

Compound Functional Group Antioxidant Activity (10 μg/mL) Reference
2d Thiol High
Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate Thiolate Not reported -

Biological Activity

Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with a fluorophenyl group, which enhances its lipophilicity and biological interactions. The thiolate group is crucial for its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, it can interact with tyrosinase (TYR), an enzyme critical in melanin biosynthesis, suggesting potential applications in dermatological therapies.
  • Receptor Modulation : It may modulate the activity of receptors involved in various signaling pathways, which could lead to therapeutic effects in conditions like cancer or inflammation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Its efficacy against various bacterial strains has been documented, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

In vitro studies have shown that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines. For example, compounds structurally related to 4-(4-fluorophenyl)-2-pyrimidinethiolate have demonstrated significant anti-proliferative activity against the NCI 60 cancer cell line panel, with GI50 values indicating effective inhibition of cell growth .

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the anticancer effects of several derivatives based on the structure of this compound. The most promising derivatives showed IC50 values ranging from 0.018 to 9.98 µM against various cancer cell lines, indicating strong potential as anticancer agents .
  • Antimicrobial Efficacy :
    • In another investigation, the compound was tested against multiple bacterial strains, demonstrating significant antimicrobial activity that warrants further exploration for therapeutic applications.

Toxicity and Safety Profile

While this compound shows promising biological activities, it is essential to consider its toxicity profile. According to available data, the compound is classified as harmful if swallowed and may cause skin irritation . Therefore, safety assessments are crucial for any therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, potassium thiolate intermediates (e.g., potassium (2,2-dicyano-1-phenylaminoethen-1-yl)thiolate) are reacted with halogenated pyrimidine derivatives in polar aprotic solvents like DMF or DMSO under reflux (100–120°C) for 6–12 hours . Anhydrous potassium carbonate is often used as a base to deprotonate thiol groups. Monitoring via TLC ensures reaction completion.
  • Optimization : Adjusting solvent polarity (e.g., DMF for high solubility) and temperature gradients can improve yields. Pre-purification via column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials .

Q. How is X-ray crystallography applied to determine the structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of saturated solutions in solvents like methanol or acetonitrile. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structures are refined using SHELXL .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to display atomic displacement parameters, highlighting potential disorder in the fluorophenyl or pyrimidine moieties .

Q. What purification techniques are effective for isolating this compound?

  • Methodology :

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
  • Column Chromatography : Silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) separates thiolate derivatives from byproducts .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Waste Disposal : Collect organic waste in designated containers and transfer to licensed hazardous waste facilities to prevent environmental contamination .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of volatile solvents (e.g., DMF) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

  • Case Study : If NMR suggests a planar pyrimidine ring but X-ray data indicates puckering, consider dynamic effects. Variable-temperature NMR can detect conformational flexibility, while Hirshfeld surface analysis in CrystalExplorer quantifies intermolecular interactions influencing solid-state geometry .

Q. What strategies improve synthetic yield in multi-step reactions involving fluorophenyl-pyrimidine systems?

  • Approach :

  • Protecting Groups : Temporarily shield reactive thiol or amino groups with tert-butyldimethylsilyl (TBS) or Boc groups to prevent side reactions .
  • Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to introduce fluorophenyl groups efficiently .

Q. How does computational modeling aid in understanding the electronic properties of this compound?

  • Methods :

  • DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis sets predicts HOMO/LUMO energies, revealing charge distribution in the pyrimidine-thiolate core .
  • Molecular Dynamics : Simulate solvation effects in DMSO to assess stability under reaction conditions .

Q. What are the challenges in characterizing polymorphs of this compound?

  • Analysis :

  • PXRD : Compare experimental patterns with simulated data from single-crystal structures to identify polymorphic phases .
  • DSC/TGA : Detect thermal transitions (e.g., melting points, decomposition) that differentiate polymorphs. For example, a high-melting polymorph (287–293°C) may exhibit superior stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate
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Potassium 4-(4-fluorophenyl)-2-pyrimidinethiolate

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